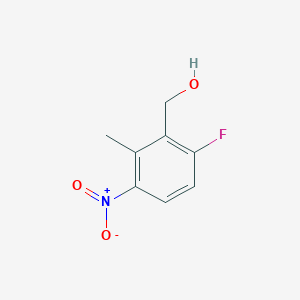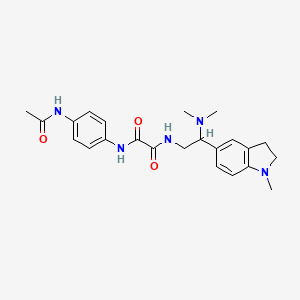
(6-Fluoro-2-methyl-3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8FNO3 It is a fluorinated aromatic alcohol, characterized by the presence of a fluoro group, a methyl group, and a nitro group on a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methyl-6-fluorotoluene followed by reduction and subsequent oxidation steps. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the corresponding amine. Finally, the amine is oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(6-Fluoro-2-methyl-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder or tin chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (6-Fluoro-2-methyl-3-nitrobenzaldehyde) or (6-Fluoro-2-methyl-3-nitrobenzoic acid).
Reduction: Formation of (6-Fluoro-2-methyl-3-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
(6-Fluoro-2-methyl-3-nitrophenyl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
作用機序
The mechanism of action of (6-Fluoro-2-methyl-3-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
(6-Fluoro-2-methyl-3-nitrobenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
(6-Fluoro-2-methyl-3-nitrobenzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.
(6-Fluoro-2-methyl-3-aminophenyl)methanol: Similar structure but with an amine group instead of a nitro group.
Uniqueness
(6-Fluoro-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
特性
IUPAC Name |
(6-fluoro-2-methyl-3-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHWFLFJANGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)



![1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B2917554.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2917558.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2917562.png)

![N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2917564.png)
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2917569.png)
